molecular formula C15H23BN2O2 B598539 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1201644-49-6

3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B598539
CAS No.: 1201644-49-6
M. Wt: 274.171
InChI Key: VVGOXGOZDDVPMZ-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, also known as 3-Pyridylboronic acid (3-PBA), is a boronic acid-based compound that has been used extensively in a wide range of scientific research applications. It is a versatile compound that has a wide range of properties, including its ability to form strong covalent bonds, its low toxicity and its relatively low cost. 3-PBA has been used in a variety of scientific research applications, including synthesis, biochemistry, pharmacology, and drug discovery.

Scientific Research Applications

Synthesis and Structure Analysis

  • The compound has been utilized in synthesizing boric acid ester intermediates with benzene rings, confirmed through FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses using X-ray diffraction and DFT have shown consistency between molecular structures and crystal structures, adding value to the field of molecular structure analysis (Huang et al., 2021).

Chemical Reactivity and Stability

  • Studies comparing structural differences in pyridin-2-ylboron derivatives, including variations of the compound, have provided insights into the orientation of dioxaborolane rings and bond angles. These findings aid in understanding chemical reactivity and stability, vital in chemical synthesis and material science (Sopková-de Oliveira Santos et al., 2003).

Optimized Synthesis Applications

  • The compound has been involved in the optimized synthesis and Suzuki coupling of pyrazolo[1,5-a]pyridines, showcasing its role in high throughput chemistry and large scale synthesis of medicinally important compounds. This contributes significantly to the field of pharmaceutical chemistry and drug development (Bethel et al., 2012).

Polymer Synthesis

  • It has been used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, highlighting its importance in the development of novel polymeric materials with potential applications in electronics, optics, and materials science (Welterlich et al., 2012).

Borane Reduction Applications

  • Research involving the catalytic enantioselective borane reduction of benzyl oximes using compounds structurally related to 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has contributed to the synthesis of chiral pyridyl amines, an area of interest in asymmetric synthesis and catalysis (Huang et al., 2010).

Properties

IUPAC Name

3-pyrrolidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-9-13(11-17-10-12)18-7-5-6-8-18/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGOXGOZDDVPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90729213
Record name 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201644-49-6
Record name 3-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90729213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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